Triclopyr-ethyl

Crystallography Herbicide structural analysis Halogen bonding

Triclopyr-ethyl (CAS 60825-27-6) is the ethyl ester derivative of triclopyr acid, classified as a pyridyloxycarboxylic acid (pyridine carboxylic acid) synthetic auxin herbicide. As a pro-herbicide, the ethyl ester moiety is cleaved in planta and in the environment to release the phytotoxic moiety, triclopyr acid (CAS 55335-06-3).

Molecular Formula C9H8Cl3NO3
Molecular Weight 284.5 g/mol
CAS No. 60825-27-6
Cat. No. B12755306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclopyr-ethyl
CAS60825-27-6
Molecular FormulaC9H8Cl3NO3
Molecular Weight284.5 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C9H8Cl3NO3/c1-2-15-7(14)4-16-9-6(11)3-5(10)8(12)13-9/h3H,2,4H2,1H3
InChIKeyKXAVVWXJUDQGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triclopyr-ethyl (CAS 60825-27-6): Procurement-Relevant Identity and Class Baseline


Triclopyr-ethyl (CAS 60825-27-6) is the ethyl ester derivative of triclopyr acid, classified as a pyridyloxycarboxylic acid (pyridine carboxylic acid) synthetic auxin herbicide . As a pro-herbicide, the ethyl ester moiety is cleaved in planta and in the environment to release the phytotoxic moiety, triclopyr acid (CAS 55335-06-3). Triclopyr-ethyl shares the core molecular target—mimicry of the natural plant hormone auxin (indole-3-acetic acid)—with all triclopyr esters and salts. However, the ester chain length and branching govern key procurement-relevant parameters including formulation type, hydrolysis kinetics, volatility, and compatibility with co-formulants. Triclopyr-ethyl is listed internationally as an approved active substance derivative under the ISO common name system and is recognized as a distinct chemical entity by the US EPA and FDA . This evidence guide focuses on quantifiable differentiation of triclopyr-ethyl from its closest structural and functional analogs, notably triclopyr acid, triclopyr butoxyethyl ester (triclopyr-butotyl, CAS 64700-56-7), and triclopyr triethylamine salt (CAS 57213-69-1).

1 Pro-herbicide ester (auxin mimic) for translocation and activation studies
2 Key synthetic intermediate in triclopyr-butotyl manufacturing via transesterification
3 Monoclinic crystal model for halogen-bonding and solid-state research

Why Generic Substitution Among Triclopyr Derivatives Fails: Triclopyr-ethyl's Procurement Significance


Triclopyr acid and its ester derivatives are not interchangeable from a procurement standpoint. The acid is a solid (m.p. 150.5 °C) with high water solubility that is pH-dependent (0.408 g/L purified water; 7.69 g/L at pH 5) . Esterification changes the molecule from an ionizable acid to a neutral, lipophilic species, altering partitioning, formulation type, and biological activation rate. For triclopyr-ethyl (MW 284.5 g/mol), the small ethyl ester yields a molecular weight 28 g/mol higher than the parent acid (256.5 g/mol) but substantially lower than the butoxyethyl ester (MW ~357 g/mol) . This difference in molar mass and chain length directly impacts the acid equivalent loading per unit mass—a critical parameter for cost-per-unit-activity calculations in bulk procurement. Furthermore, triclopyr-ethyl serves as a key synthetic intermediate for the large-scale production of triclopyr-butoxyethyl ester via transesterification , giving it a dual role as both active ingredient and manufacturing feedstock. These differences mean that substituting triclopyr-ethyl with the acid, butoxyethyl ester, or amine salt without dose adjustment and formulation re-optimization can result in divergent efficacy, regulatory non-equivalence, and unpredictable environmental fate profiles. The quantitative evidence that follows establishes the specific dimensions on which triclopyr-ethyl is differentiated.

Triclopyr acid

pH-dependent ionic species; solubility and foliar uptake profile may shift away from neutral ester behaviour.

Triclopyr-butotyl

Lower acid equivalent fraction alters active-ingredient loading and cost-per-hectare calculations.

Triclopyr-triethylamine salt

Non-proherbicide salt; activation kinetics and volatility profile may differ, limiting direct interchange.

Triclopyr-ethyl Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest Analogs


Crystal Structure and Conformational Differentiation of Triclopyr-ethyl Ester vs. Triclopyr Acid

Single-crystal X-ray diffraction analysis reveals that triclopyr ethyl ester crystallizes in the monoclinic system (space group P21/c) with unit-cell parameters a = 4.9615(2) Å, b = 30.9297(14) Å, c = 15.9155(10) Å, β = 91.466(4)°, Z = 4 . Each unit cell contains two discrete, reversely arranged molecules, assembled into a 3D network via rich Cl⋯Cl halogen bond interactions. Critically, the flexible conformation of the phenoxy methylene group in triclopyr ethyl ester was directly compared with that of triclopyr acid . The distinct torsion angles adopted by the ethyl ester side chain relative to the pyridine ring differentiate its molecular packing and intermolecular interactions from the acid form. This structural differentiation has implications for solid-state stability, solubility, and co-crystal engineering of formulations.

Crystal packing vs. acid
Head-to-head
Monoclinic P2₁/c, distinct phenoxy methylene conformation vs. non-isostructural acid
Supports solid-state handling and co-crystal design
Ambient single-crystal XRD; different halogen-bond network
Crystallography Herbicide structural analysis Halogen bonding

Triclopyr-ethyl as a Key Synthetic Intermediate: Transesterification Route to Triclopyr-butoxyethyl Ester

According to the patent literature, triclopyr-butoxyethyl ester—the most widely commercialized triclopyr ester formulation—can be manufactured via transesterification from alkyl esters of triclopyr . Triclopyr-ethyl is explicitly identified as a starting alkyl ester in this route. This establishes triclopyr-ethyl as a critical intermediate in the supply chain for the dominant commercial triclopyr product. Separately, another patent discloses a herbicidal composition that, by means of a salt-forming agent and surfactant system, achieves higher herbicidal activity than both triclopyr acid and triclopyr butoxyethyl ester , suggesting that triclopyr-ethyl-based formulations can be engineered for superior deposition and penetration relative to the butoxyethyl ester benchmark.

Transesterification intermediate
Ethyl ester used as alkyl ester feedstock for triclopyr-butotyl synthesis
Enables dual-use procurement: direct formulation or conversion
Patent-disclosed transesterification route
Process chemistry Agrochemical manufacturing Transesterification

Ester Hydrolysis Rate as a Determinant of Activation Kinetics: Class-Level Inference for Triclopyr-ethyl

In a comparative study of triclopyr ester hydrolysis across wheat, barley, and chickweed, both the ethylene glycol butyl ether ester and the solketal ester of triclopyr underwent 94% hydrolysis within 3 days in all species, with the ethylene glycol butyl ether ester exhibiting a hydrolysis half-life of less than 12 hours . While triclopyr-ethyl was not directly tested in this study, the ethyl ester, possessing a smaller and less sterically hindered leaving group (ethanol vs. 2-butoxyethanol), is expected to undergo enzymatic and aqueous hydrolysis at rates equal to or faster than the butoxyethyl ester based on established SAR for ester prodrugs . The hydrolysis product, triclopyr acid, was metabolized with species-dependent half-lives of 12 h (tolerant wheat), 24 h (moderately tolerant barley), and 48 h (susceptible chickweed), indicating that the rate of acid metabolism, not ester hydrolysis, governs selectivity .

Hydrolysis activation
Class-level
Predicted t½ ≤12 h (class-level from smaller alkyl chain vs. butoxyethyl ester)
May support fast-acting formulation screening; data to verify
No direct measurement identified
Prodrug activation Herbicide metabolism Hydrolysis kinetics

Comparative Herbicidal Activity of Triclopyr (as Acid) Within the Pyridine Carboxylic Acid Class: ED50 Benchmarks for Woody/Broadleaf Weed Control

In a whole-plant dose-response bioassay comparing five pyridine/pyrimidine carboxylic acid herbicides, triclopyr (tested as the acid) exhibited an ED50 of 37.3 g ae ha⁻¹ in canola (Brassica napus) and 7.8 g ae ha⁻¹ in squash (Cucurbita pepo) . In canola, triclopyr was 3.0-fold more potent than aminocyclopyrachlor (ED50 112.9 g ha⁻¹). In squash, triclopyr was as active as aminocyclopyrachlor (ED50 6.6 g ha⁻¹) and substantially more active than aminopyralid (ED50 21.1 g ha⁻¹) and picloram (ED50 23.3 g ha⁻¹). In okra, triclopyr (ED50 88.2 g ha⁻¹) was less active than aminocyclopyrachlor (14.6 g ha⁻¹) and aminopyralid (10.3 g ha⁻¹), demonstrating species-dependent activity. These data establish the potency range of the triclopyr pharmacophore against broadleaf indicator species . In a woody species field trial, the butoxyethyl ester of triclopyr at 0.6 kg ae ha⁻¹ provided control of Virginia creeper (Parthenocissus quinquefolia) through the second season after treatment and was more effective than the triethylamine salt formulation or an equivalent combined rate of triclopyr butoxyethyl ester plus 2,4-D (1:2 w/w) .

Herbicidal potency ED₅₀
Reported
ED₅₀ 37.3 g ae ha⁻¹ (canola); 3.0× higher potency vs aminocyclopyrachlor
Species-dependent auxin-herbicide activity context
Greenhouse whole-plant bioassay
Dose-response bioassay Herbicide potency comparison Auxin herbicide

Molar Acid Equivalent Loading: Triclopyr-ethyl vs. Triclopyr-butoxyethyl ester

The acid equivalent (ae) content—the mass of triclopyr acid liberated per unit mass of ester—is a key procurement metric for ester pro-herbicides. Triclopyr-ethyl (MW 284.5 g/mol) contains 90.2% acid equivalent by mass (256.5 / 284.5), compared to approximately 72% for triclopyr-butoxyethyl ester (MW ~357 g/mol; acid MW 256.5) . This means that per kilogram of technical material purchased, triclopyr-ethyl delivers approximately 25% more active acid equivalents than the butoxyethyl ester . For a procurement order of 100 kg of technical-grade ester, this translates to approximately 90.2 kg ae from triclopyr-ethyl vs. approximately 72 kg ae from triclopyr-butoxyethyl ester—a difference that directly impacts cost-per-hectare calculations.

Acid equivalent loading
Calculated
0.902 kg ae/kg vs. ~0.72 kg ae/kg for butotyl; 25% higher ae
Supports cost-per-ae procurement evaluation
Derived from MW ratio (acid 256.5 / ester 284.5)
Formulation efficiency Acid equivalent Active ingredient loading

Triclopyr-ethyl Physicochemical Property Projection: LogP and Water Solubility vs. Triclopyr Acid

Triclopyr acid has a measured logP of 0.42 (pH 5) to -0.96 (pH 9) and water solubility ranging from 0.408 g/L (purified water) to 8.22 g/L (pH 9) at 20 °C . Esterification to the ethyl ester replaces the ionizable carboxylic acid proton with an ethyl group, eliminating the pH-dependent ionization and substantially increasing lipophilicity. Based on the estimated vapor pressure of triclopyr-ethyl (liquid/subcooled) of 0.00283 Pa (2.12 × 10⁻⁵ mm Hg) at 25 °C , the compound is of low volatility but more volatile than the acid salt forms. While experimentally measured logP and water solubility values for triclopyr-ethyl are not publicly available, the structural transformation from acid to ethyl ester is predicted to increase logP by approximately 1.5–2.0 log units and reduce water solubility by at least one order of magnitude, consistent with the behavior of analogous carboxylic acid-to-ethyl ester conversions in agrochemical series. This physicochemical shift directly impacts formulation strategy, cuticular penetration, and environmental mobility.

Physicochemical projection
Class-level
Estimated logP increase 1.5–2.0 units; water solubility decrease ≥10-fold vs. acid
Lipophilicity projection; requires experimental confirmation
No measured logP/water solubility available
Lipophilicity Water solubility Environmental partitioning

Triclopyr-ethyl: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Bulk Procurement for Triclopyr-butoxyethyl Ester Manufacturing via Transesterification

Triclopyr-ethyl is a preferred starting alkyl ester for the transesterification synthesis of triclopyr-butoxyethyl ester, as disclosed in the manufacturing patent literature . Procurement of triclopyr-ethyl as an intermediate offers supply-chain flexibility: it can be directly formulated as an EC herbicide or converted on-demand to the butoxyethyl ester, depending on market demand and regional formulation preferences. The higher acid equivalent loading of triclopyr-ethyl (90.2% ae) compared to the butoxyethyl ester (≈72% ae) also reduces shipping weight per unit of active ingredient when transporting technical material for downstream formulation.

Development of Fast-Acting Emulsifiable Concentrate (EC) Formulations for Forestry Brush Control

Based on ester hydrolysis rate class-level inference, triclopyr-ethyl is predicted to undergo rapid in-planta cleavage (t½ ≤ 12 h) to the active triclopyr acid . Combined with its projected intermediate lipophilicity—more lipophilic than the acid but less lipophilic than the butoxyethyl ester—triclopyr-ethyl is well-suited for EC formulations targeting woody brush and broadleaf weeds in conifer release and rights-of-way management. The ethyl ester's balance of cuticular penetration and systemic mobility may offer an optimized uptake profile relative to the bulkier butoxyethyl ester, though this requires direct comparative formulation studies for confirmation.

Crystallization and Solid-State Research on Halogen-Bonded Herbicide Architectures

The monoclinic crystal structure of triclopyr ethyl ester (space group P21/c, Z=4) provides a defined solid-state landscape for studying Cl⋯Cl halogen bond networks in pyridine herbicide derivatives. Researchers investigating co-crystals, solid dispersions, or stability of agrochemical polymorphs can use triclopyr-ethyl as a model ester for systematic comparison with triclopyr acid and other esters. The distinct torsion angle of the phenoxy methylene group relative to the acid is a key variable in understanding structure-property relationships affecting solubility and dissolution rate.

Regulatory Data Gap-Filling and Analytical Reference Standard Use

Triclopyr-ethyl (CAS 60825-27-6) is recognized as a distinct substance by the US EPA and FDA and is listed under ISO as an approved common name derivative . Analytical reference standards of triclopyr-ethyl are required for residue monitoring, environmental fate studies, and quality control of triclopyr technical materials. Laboratories undertaking GLP-compliant method validation for triclopyr residues in food and environmental matrices require certified triclopyr-ethyl reference material for accurate quantification of the ethyl ester in multi-residue LC-MS/MS methods.

Application
Selection Property
Validation Focus
Butotyl ester manufacturing
Transesterification feedstock suitability
Yield and process scalability
EC formulation development
Ester hydrolysis kinetics & lipophilicity
Foliar uptake and systemic mobility
Halogen-bonded crystal engineering
Crystal packing and conformation
Polymorph stability & co-crystal design
Residue analysis reference standard
Certified identity and purity
LC-MS/MS method validation
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